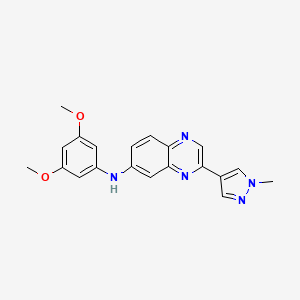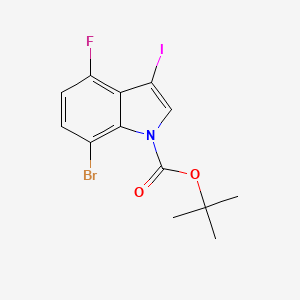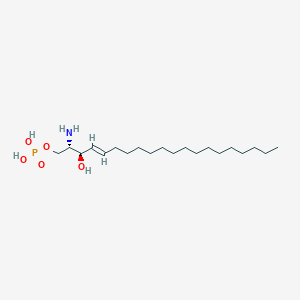
Eicosasphingosine-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosasphingosine-1-phosphate is a bioactive lipid mediator derived from the metabolism of membrane sphingolipids. It plays a crucial role in various physiological processes, including cell migration, adhesion, survival, and proliferation. This compound is involved in the regulation of immune cell trafficking, vascular development, and neurogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eicosasphingosine-1-phosphate typically involves the phosphorylation of eicosasphingosine. One common method includes the use of 3-0-t-butyl-dimethylsilyl protected D-erythro-azidosphingosine as a precursor, which undergoes phosphorylation to yield this compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Eicosasphingosine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Eicosasphingosine-1-phosphate has a wide range of scientific research applications:
Mécanisme D'action
Eicosasphingosine-1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular processes, including migration, adhesion, survival, and proliferation . The primary molecular targets include sphingosine-1-phosphate receptors, which are widely expressed in different tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide: Another sphingolipid involved in cell signaling and regulation.
Phytosphingosine: A sphingoid base with structural similarities to eicosasphingosine.
Uniqueness
Eicosasphingosine-1-phosphate is unique due to its specific role in regulating immune cell trafficking and its involvement in various physiological and pathological processes. Its ability to bind to multiple GPCRs and activate diverse signaling pathways distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C20H42NO5P |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-amino-3-hydroxyicos-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 |
Clé InChI |
YUUWWSOTAGQJFW-YIVRLKKSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
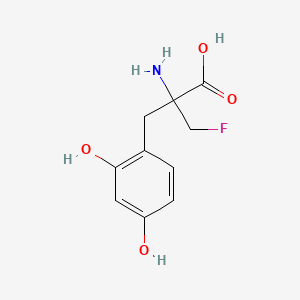
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
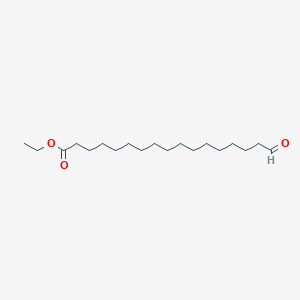
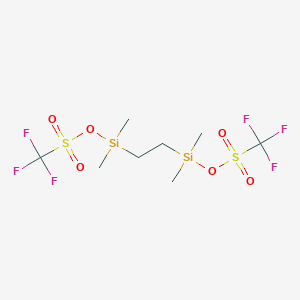
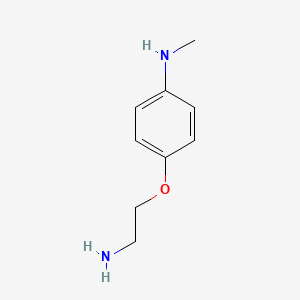
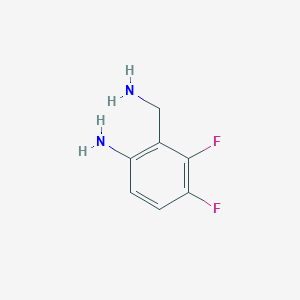
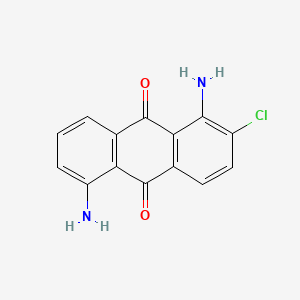
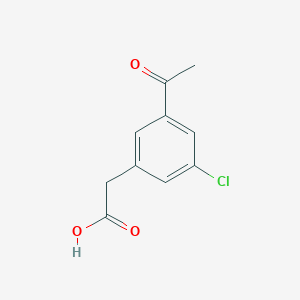
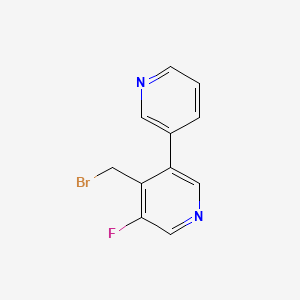
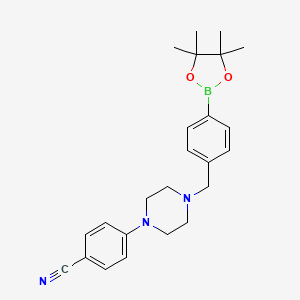
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
